

Spectroscopic and Synthetic Profile of Diallyl 2,2'-Oxydiethyl Dicarbonate: A Technical Guide

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Compound of Interest

Compound Name: Diallyl 2,2'-oxydiethyl dicarbonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Diallyl 2,2'-oxydiethyl dicarbonate**, a key monomer in the production of high-performance polymers. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines standardized experimental protocols for obtaining such data, and illustrates its primary industrial synthesis pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Diallyl 2,2'-oxydiethyl dicarbonate**, providing a quantitative reference for its structural characterization.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm	Description
^1H	5.8–5.2	Multiplet, Allyl protons
^1H	3.6–4.2	Ethylene oxide backbone protons
^{13}C	150–155	Carbonyl carbons

Data sourced from publicly available chemical databases.[\[1\]](#)

Table 2: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
1740–1760	C=O	Carbonyl stretch
1640	C=C	Alkene stretch

Data sourced from publicly available chemical databases.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for conducting NMR and FTIR spectroscopy on liquid samples of **Diallyl 2,2'-oxydiethyl dicarbonate**. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **Diallyl 2,2'-oxydiethyl dicarbonate**.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **Diallyl 2,2'-oxydiethyl dicarbonate** into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) to dissolve the sample.^{[2][3][4]}
- Ensure the sample is fully dissolved by gentle vortexing.^[4]
- Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.^[4]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.^[4]
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.^[4]
 - Acquire the ^1H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Following ^1H NMR acquisition, set up and run the ^{13}C NMR experiment. This may require a larger number of scans due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
 - Phase the resulting spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of **Diallyl 2,2'-oxydiethyl dicarbonate** to identify its characteristic functional groups.

Materials and Equipment:

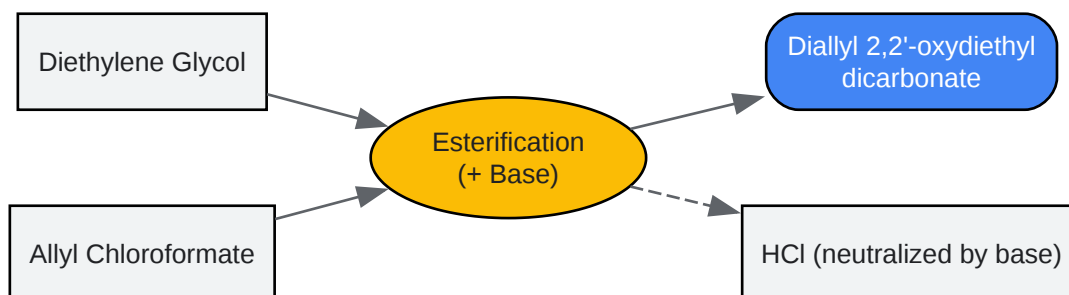
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Liquid sample of **Diallyl 2,2'-oxydiethyl dicarbonate**
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- Background Spectrum Acquisition:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- Sample Analysis:
 - Place a small drop of **Diallyl 2,2'-oxydiethyl dicarbonate** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[5\]](#)
 - Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[\[1\]](#)
 - Average multiple scans to improve the signal-to-noise ratio.[\[1\]](#)
- Data Processing and Cleaning:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Perform any necessary baseline corrections.
 - Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove all traces of the sample.[\[6\]](#)

Synthesis Pathway

Diallyl 2,2'-oxydiethyl dicarbonate is predominantly synthesized on an industrial scale via the esterification of diethylene glycol with allyl chloroformate.[1] This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.



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Caption: Industrial synthesis of **Diallyl 2,2'-oxydiethyl dicarbonate**.

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